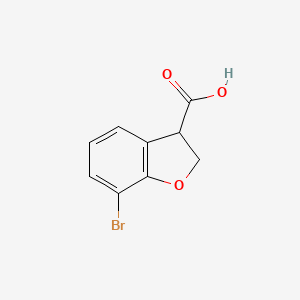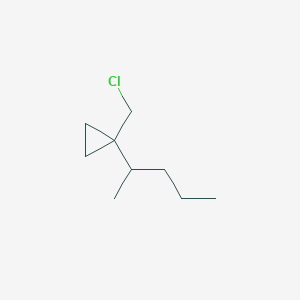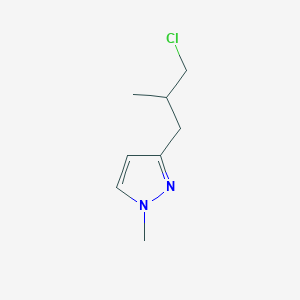![molecular formula C12H15FO2 B13165895 [(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol](/img/structure/B13165895.png)
[(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol is a chemical compound with the molecular formula C₁₂H₁₅FO₂ and a molecular weight of 210.24 g/mol This compound is characterized by the presence of a fluorophenyl group attached to an oxane ring, which is further connected to a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol involves several steps, typically starting with the preparation of the oxane ring followed by the introduction of the fluorophenyl group. One common method involves the use of a Grignard reagent to introduce the fluorophenyl group onto the oxane ring. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
[(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The fluorophenyl group can be reduced to form a phenyl group.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of [(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]formaldehyde or [(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]carboxylic acid.
Reduction: Formation of [(2S,5R)-5-(3-Phenyl)oxan-2-yl]methanol.
Substitution: Formation of [(2S,5R)-5-(3-Hydroxyphenyl)oxan-2-yl]methanol or [(2S,5R)-5-(3-Aminophenyl)oxan-2-yl]methanol.
Aplicaciones Científicas De Investigación
[(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of [(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group may enhance its binding affinity and selectivity for these targets, thereby modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
[(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol can be compared with other similar compounds, such as:
[(2S,5R)-5-(2-Fluorophenyl)oxan-2-yl]methanol: Similar structure but with the fluorine atom in a different position, which may affect its reactivity and biological activity.
[(2S,5R)-5-(4-Fluorophenyl)oxan-2-yl]methanol: Another positional isomer with potential differences in properties and applications.
[(2S,5R)-5-(3-Chlorophenyl)oxan-2-yl]methanol: A chlorinated analog that may exhibit different reactivity and biological effects due to the presence of chlorine instead of fluorine.
The uniqueness of this compound lies in its specific fluorine substitution pattern, which can influence its chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H15FO2 |
|---|---|
Peso molecular |
210.24 g/mol |
Nombre IUPAC |
[(2S,5R)-5-(3-fluorophenyl)oxan-2-yl]methanol |
InChI |
InChI=1S/C12H15FO2/c13-11-3-1-2-9(6-11)10-4-5-12(7-14)15-8-10/h1-3,6,10,12,14H,4-5,7-8H2/t10-,12-/m0/s1 |
Clave InChI |
DJECXFGIOARMHO-JQWIXIFHSA-N |
SMILES isomérico |
C1C[C@H](OC[C@H]1C2=CC(=CC=C2)F)CO |
SMILES canónico |
C1CC(OCC1C2=CC(=CC=C2)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13165814.png)
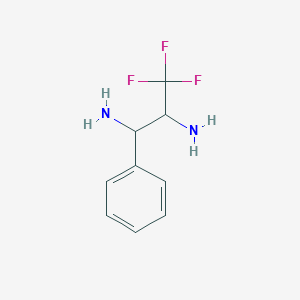
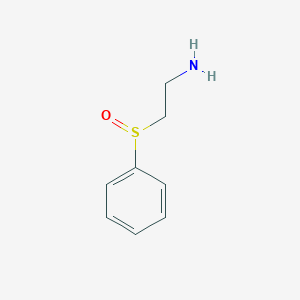
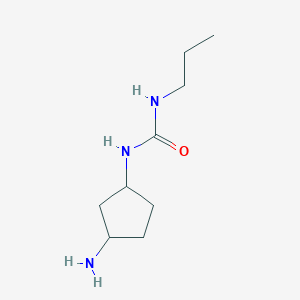
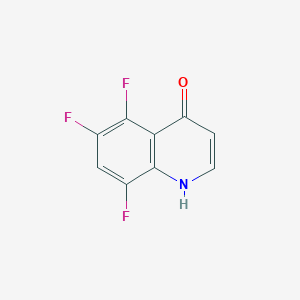
![1-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one](/img/structure/B13165833.png)

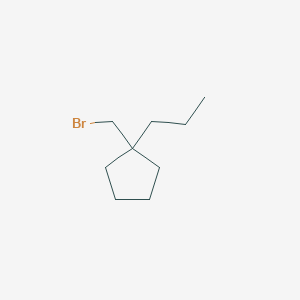
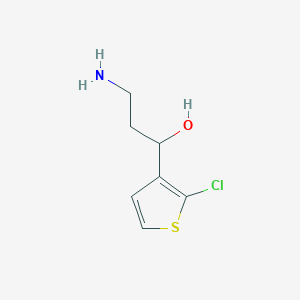
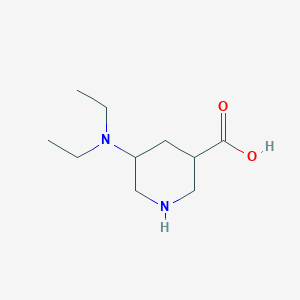
![1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-ol](/img/structure/B13165859.png)
